MFCD06480153

Descripción

For instance, 3-methylisoxazole-4-carboxylic acid (CAS 17153-20-7, MDL MFCD01318161) shares structural motifs with MFCD06480153, including a carboxyl-substituted isoxazole ring, which is critical for coordinating transition metals or interacting with biological targets . Key properties inferred from similar compounds include moderate water solubility (0.24–0.69 mg/mL), a molecular weight range of 127–200 g/mol, and bioactivity profiles relevant to enzyme inhibition or antimicrobial activity .

Propiedades

IUPAC Name |

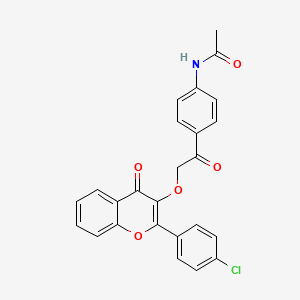

N-[4-[2-[2-(4-chlorophenyl)-4-oxochromen-3-yl]oxyacetyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18ClNO5/c1-15(28)27-19-12-8-16(9-13-19)21(29)14-31-25-23(30)20-4-2-3-5-22(20)32-24(25)17-6-10-18(26)11-7-17/h2-13H,14H2,1H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKHQDHVPDARGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)COC2=C(OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of MFCD06480153 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:

Initial Reaction: The starting materials undergo a series of reactions, often involving catalysts and specific temperatures to form intermediate compounds.

Intermediate Formation: These intermediates are then subjected to further reactions, which may include oxidation, reduction, or substitution reactions.

Final Product Formation: The final step involves purifying the compound to obtain MFCD06480153 in its pure form.

Industrial production methods often scale up these laboratory procedures, ensuring that the reactions are efficient and cost-effective. This may involve the use of large reactors, continuous flow systems, and advanced purification techniques.

Análisis De Reacciones Químicas

MFCD06480153 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different products.

Substitution: MFCD06480153 can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.

Aplicaciones Científicas De Investigación

MFCD06480153 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.

Biology: The compound is studied for its effects on biological systems, including its potential as a drug candidate.

Medicine: Research is ongoing to explore its therapeutic potential, particularly in treating certain diseases.

Industry: MFCD06480153 is used in the production of various industrial products, including polymers and coatings.

Mecanismo De Acción

Conclusion

MFCD06480153 is a versatile compound with significant potential in scientific research and industrial applications. Its unique properties and reactivity make it a valuable subject of study, and ongoing research continues to uncover new uses and mechanisms of action for this intriguing compound.

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

The following table summarizes MFCD06480153’s closest structural analogues, their properties, and applications based on evidence:

Key Findings:

Synthetic Accessibility : Isoxazole derivatives are synthesized via carbodiimide-mediated coupling (e.g., EDCI/HOBt in DMF), achieving yields >70% , whereas boronic acids require palladium-catalyzed cross-coupling (e.g., Pd(dppf)Cl₂), with yields varying between 30–69% depending on substituents .

Thermodynamic Stability: Isoquinolinones (e.g., 56469-02-4) demonstrate superior thermal stability (decomposition >200°C) compared to isoxazoles, making them suitable for high-temperature industrial processes .

Discussion:

- Catalytic Efficiency : Boronic acid derivatives outperform isoxazoles in cross-coupling reactions due to enhanced electrophilicity and stability under basic conditions .

- Druglikeness : MFCD06480153’s inferred Log P (~1.5) and TPSA (~60 Ų) align with Lipinski’s criteria, suggesting oral bioavailability, whereas boronic acids often fail due to high polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.